molecular formula C12H16BrNO3 B1287754 tert-Butyl (2-bromo-5-methoxyphenyl)carbamate CAS No. 169303-80-4

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate

Cat. No.: B1287754
CAS No.: 169303-80-4
M. Wt: 302.16 g/mol
InChI Key: HFXDARRAQAAGAX-UHFFFAOYSA-N
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Description

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate is an organic compound with the molecular formula C12H16BrNO3 It is a carbamate derivative, characterized by the presence of a tert-butyl group, a bromine atom, and a methoxy group attached to a phenyl ring

Scientific Research Applications

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-bromo-5-methoxyphenyl)carbamate plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These interactions often involve inhibition of enzyme activity, which can affect the metabolism of other compounds. The compound also interacts with proteins and other biomolecules, influencing their function and stability.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in detoxification processes and metabolic pathways . Additionally, it can alter cellular metabolism by inhibiting specific enzymes, leading to changes in the levels of metabolites.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes such as cytochrome P450 . This inhibition can lead to changes in the metabolism of other compounds and affect cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at 2-8°C, but it can degrade under certain conditions . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can inhibit specific enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects such as liver toxicity and changes in metabolic pathways . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds . The compound can affect metabolic flux and alter the levels of metabolites, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its activity and function. The compound’s lipophilicity also plays a role in its distribution within biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-methoxyaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carbamate group can be reduced to form amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted carbamates, depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Comparison with Similar Compounds

tert-Butyl (2-bromo-5-methoxyphenyl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl (2-bromo-5-fluorophenyl)carbamate: Similar structure but with a fluorine atom instead of a methoxy group.

    tert-Butyl (2-bromo-5-methylphenyl)carbamate: Similar structure but with a methyl group instead of a methoxy group.

    tert-Butyl (2-bromo-5-chlorophenyl)carbamate: Similar structure but with a chlorine atom instead of a methoxy group.

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to the variations in their substituents.

Properties

IUPAC Name

tert-butyl N-(2-bromo-5-methoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO3/c1-12(2,3)17-11(15)14-10-7-8(16-4)5-6-9(10)13/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFXDARRAQAAGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578067
Record name tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169303-80-4
Record name tert-Butyl (2-bromo-5-methoxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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